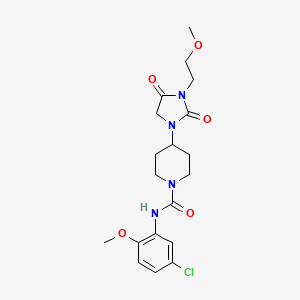

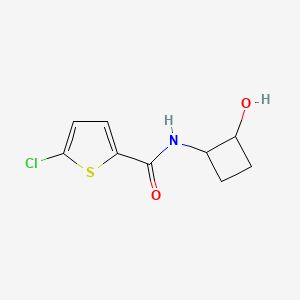

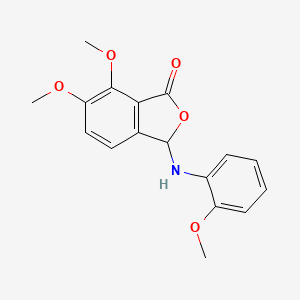

![molecular formula C18H20N2O B3009392 [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene CAS No. 931682-75-6](/img/structure/B3009392.png)

[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their properties, which can provide insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, paper describes the synthesis of a benzothiazole derivative by condensation of 2-amino-benzenethiol with 3,4,5-trimethoxybenzaldehyde. Similarly, paper discusses the reaction of 2-aminobenzimidazole with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones. These methods suggest that the synthesis of this compound could involve a condensation reaction between a 2,5,6-trimethylbenzimidazole and an appropriate ethoxybenzene derivative.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In paper , the benzimidazole ring system is described as making a dihedral angle with the attached benzene ring, indicating the three-dimensional conformation of the molecule. For this compound, the presence of the ethoxy group would likely influence the overall molecular conformation and possibly the dihedral angle between the benzimidazole and benzene rings.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring. Paper mentions the ethylene oligomerization behavior of nickel dihalides of benzimidazole derivatives, indicating that such compounds can act as ligands in coordination complexes and catalyze reactions. The trimethyl groups in this compound could potentially affect its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. For instance, paper notes the presence of hydrogen bonding in the crystal structure of a benzimidazole derivative, which can affect the compound's solubility and melting point. The ethoxy group in this compound would contribute to its physical properties, such as solubility in organic solvents, and could also influence its boiling point and stability.

Aplicaciones Científicas De Investigación

Design and Synthesis of Novel Compounds with Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) elaborates on the design and synthesis of novel compounds characterized by various substituents, including a 2-methoxy/ethoxycarbonyl group, on the benzene portion of specific skeletons for anticancer applications. These compounds demonstrated significant antiproliferative activity against cancer cells, with the most promising compound showing potent vascular disrupting properties derived from its effect on vascular endothelial cells, suggesting potential applications in cancer therapy (Romagnoli et al., 2015).

Luminescent Dirhenium(I) Compounds for Photophysical Studies

Shankar et al. (2014) synthesized semirigid ligands, including those with hydroxyphenylbenzimidazolyl units, to assemble neutral, luminescent heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicate and mesocate. These complexes exhibit dual emissions in both solution and solid state, indicating their potential use in luminescent probes and photophysical studies (Shankar et al., 2014).

Calix[4]arenes with Benzimidazolyl Ligands for Steric Control

Rufino-Felipe et al. (2012) prepared complexes tmbzimAlR(2) [tmbzim = 2,5,6-trimethylbenzimidazolate; R = Me, Et, (i)Bu] via alkane elimination and coordinative self-assembly. These complexes relate to calix[4]arenes, demonstrating how proper substitution on the benzimidazolyl ligand can modulate the conformation adopted by these metallacalix[4]arenes, potentially affecting their reactivity and interaction properties (Rufino-Felipe et al., 2012).

Propiedades

IUPAC Name |

2,5,6-trimethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-11-17-18(12-14(13)2)20(15(3)19-17)9-10-21-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZIRTWJVQDYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

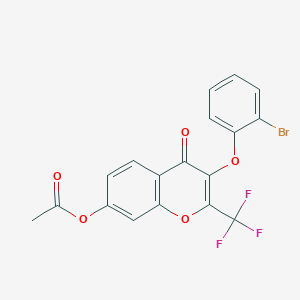

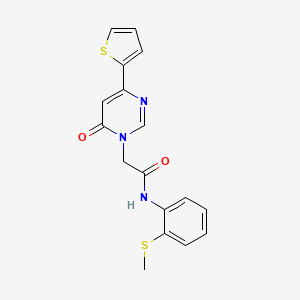

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

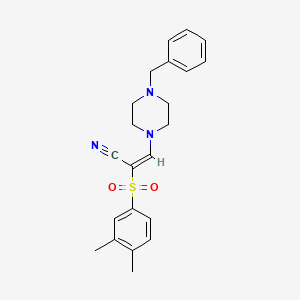

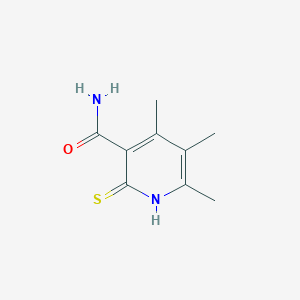

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

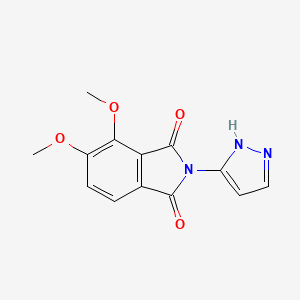

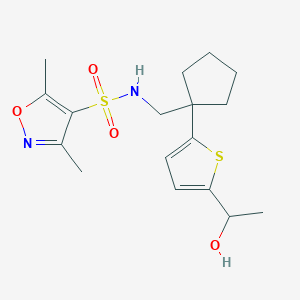

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)